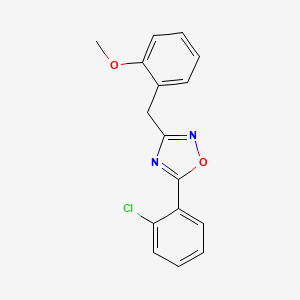![molecular formula C17H15N3O2S B5883537 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research due to its diverse applications. DMF is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and promoting the differentiation and activation of regulatory T cells.
Biochemical and Physiological Effects
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to modulate the immune response by promoting the differentiation and activation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have low toxicity and high stability. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be easily synthesized using various methods. However, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide also has some limitations for lab experiments. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be expensive to synthesize and may require specialized equipment. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can also be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide research. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Future research should focus on the development of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide analogs with improved efficacy and selectivity. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can also be used as a tool to study the role of oxidative stress and inflammation in disease pathogenesis. Future research should focus on the identification of new targets and pathways that can be modulated by N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide. Overall, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Métodos De Síntesis
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be synthesized using various methods, including the reaction between 2,4-dimethyl-8-quinolineamine and carbon disulfide, followed by the reaction with 2-furoyl chloride. Another method involves the reaction between 2,4-dimethyl-8-quinolineamine and thiophosgene, followed by the reaction with 2-furoic acid. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can also be synthesized using 2,4-dimethyl-8-quinolineamine and thiocarbonyldiimidazole, followed by the reaction with 2-furoic acid. These methods have been proven to be effective in synthesizing N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide with high purity.
Aplicaciones Científicas De Investigación
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research due to its diverse applications. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has also been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been used as a tool in research to study the role of oxidative stress and inflammation in disease pathogenesis.
Propiedades
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-9-11(2)18-15-12(10)5-3-6-13(15)19-17(23)20-16(21)14-7-4-8-22-14/h3-9H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLDLVPLMTMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)

![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
![2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5883480.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
![2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5883489.png)

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)

